molecular formula C10H14BNO4 B8637714 [5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid

[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid

Cat. No.: B8637714
M. Wt: 223.04 g/mol
InChI Key: HVFHFEPSSISTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid is a unique chemical compound with various applications in scientific research and industry. This compound is known for its distinctive properties and reactivity, making it a subject of interest for chemists and researchers.

Preparation Methods

The preparation of [5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions to ensure the desired product formation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.

    Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of [5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 63015: This compound shares structural similarities but differs in its reactivity and applications.

    CID 63014: Another related compound with distinct properties and uses.

    CID 5324470: Known for its specific interactions and reactivity in different chemical environments.

Properties

Molecular Formula

C10H14BNO4

Molecular Weight

223.04 g/mol

IUPAC Name

[5-(1-methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H14BNO4/c1-10(2,9(13)16-3)7-4-8(11(14)15)6-12-5-7/h4-6,14-15H,1-3H3

InChI Key

HVFHFEPSSISTOV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C(C)(C)C(=O)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vial containing the title compound from Example 53 Step H (0.10 g, 0.39 mmol), bis(pinacolato)diboron (0.12 g, 0.47 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.035 g, 0.039 mmol), tricyclohexylphosphine (0.022 g, 0.077 mmol) and potassium acetate (0.114 g, 1.16 mmol) was added 1,4-dioxane (3.9 mL). The reaction was heated to 80° C. for 16 hours. It was then cooled to room temperature, passed through a syringe filter, and concentrated under reduced pressure to afford the title compound: LCMS m/z 224.19 [M+H]+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.022 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.114 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
3.9 mL
Type
solvent
Reaction Step Two

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